molecular formula C13H16FN3 B2381347 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole CAS No. 147595-45-7

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B2381347
CAS No.: 147595-45-7
M. Wt: 233.29
InChI Key: PFOFHPUVOGVDPE-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a fluorine atom, a piperazine group, and an indole core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and piperazine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems are employed to monitor and control the reaction parameters, ensuring consistent product quality.

    Purification and Isolation: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-(piperazin-1-yl)-1H-indazole: Similar in structure but with an indazole core instead of an indole.

    5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole: Contains a benzo[d]isoxazole ring instead of an indole.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Features a pyrazole ring with different substituents.

Uniqueness

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is unique due to its specific combination of a fluorine atom, a piperazine group, and an indole core, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOFHPUVOGVDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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